molecular formula C8H8ClN5 B275687 N-(3-chlorobenzyl)-1H-tetrazol-5-amine

N-(3-chlorobenzyl)-1H-tetrazol-5-amine

Cat. No. B275687
M. Wt: 209.63 g/mol
InChI Key: ULISKQZVGRTVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-1H-tetrazol-5-amine is a compound that belongs to the family of tetrazole derivatives. It has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the body, which may help to protect against oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines, which may help to reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which may help to prevent the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorobenzyl)-1H-tetrazol-5-amine in lab experiments is that it has been found to exhibit a wide range of biological activities, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on N-(3-chlorobenzyl)-1H-tetrazol-5-amine. One area of research could be to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-1H-tetrazol-5-amine can be achieved through a multistep process. The first step involves the preparation of 3-chlorobenzyl chloride by reacting 3-chlorobenzyl alcohol with thionyl chloride. The second step involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. The final step involves the reaction of 3-chlorobenzyl azide with sodium hydrosulfite to form N-(3-chlorobenzyl)-1H-tetrazol-5-amine.

Scientific Research Applications

N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. It has been shown to have antimicrobial, anticancer, and anticonvulsant activities. It has also been found to have potential in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antioxidant and anti-inflammatory properties.

properties

Product Name

N-(3-chlorobenzyl)-1H-tetrazol-5-amine

Molecular Formula

C8H8ClN5

Molecular Weight

209.63 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C8H8ClN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14)

InChI Key

ULISKQZVGRTVTB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CNC2=NNN=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=NNN=N2

Origin of Product

United States

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